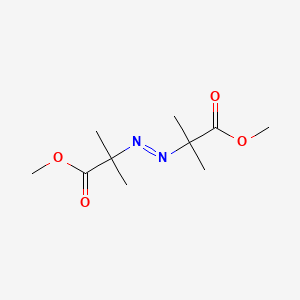
Dimethyl 2,2'-azobis(2-methylpropionate)
概要
説明
Dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) is an oil-soluble azo compound commonly utilized as an initiator in various chemical processes due to its unstable nature. The compound's behavior in the presence of incompatible substances such as acids, alkalines, or catalysts is of significant interest as these can catalyze reactions and potentially alter the decomposition process of AIBME (Zhou et al., 2021).
Synthesis Analysis
The synthesis of related azo compounds often involves starting materials such as azobisisobutyronitrile (AIBN) through reactions like the Pinner reaction, showcasing a methodology for producing various azo derivatives, including those related to AIBME (Liu Xiao‐fang, 2010).
Molecular Structure Analysis
The molecular structure and dynamics of azo compounds, including derivatives of AIBME, have been studied through various spectroscopic and computational methods. These studies focus on the conformation of the azo-bond and its impact on the compound's properties and reactivity (Kucharska et al., 2004).
Chemical Reactions and Properties
AIBME undergoes various chemical reactions, demonstrating its versatility as a reagent. For instance, it participates in copper-catalyzed decarboxylative alkylcarboxylation reactions, indicating its utility in synthesizing β,γ-unsaturated esters (Gao et al., 2015).
Physical Properties Analysis
The thermal stability and decomposition behavior of AIBME have been extensively investigated to ensure safety in manufacturing, storage, and transportation. Such studies provide valuable insights into the thermal hazards associated with AIBME, including potential risks of runaway reactions, fire, or explosion under specific conditions (Chiang et al., 2018).
Chemical Properties Analysis
The interaction of AIBME with various substances can significantly affect its chemical properties, such as activation energy and decomposition patterns. These interactions are critical for assessing the safety and efficacy of AIBME in different chemical processes (Zhou et al., 2021).
科学的研究の応用
Thermal Stability in Chemical Processes
Dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) is used as an oil-soluble azo initiator in chemical processes. Its stability can be affected by the presence of acids, alkalines, or catalysts. Research shows that substances like hydrochloric acid (HCl) reduce the activation energy of AIBME and increase its potential risk, while sodium hydroxide (NaOH) and iron oxide (Fe2O3) have an inverse effect. These insights are critical for ensuring safe storage and transportation of AIBME (Zhou et al., 2021).
Copper-Catalyzed Decarboxylative Alkylcarboxylation
In the field of organic synthesis, AIBME plays a role in copper-catalyzed decarboxylative alkylcarboxylation of cinnamic acids. This reaction demonstrates the versatility of AIBME in facilitating the production of β,γ-unsaturated esters across a broad range of substrates (Gao et al., 2015).
Polymerization Initiator for Polyol Synthesis
AIBME is utilized as a polymerization initiator in the synthesis of polymer polyol (POP). It offers advantages such as high graft rate and low viscosity, improving the properties of subsequent polyurethane products. Its decomposition products have low boiling points and toxicity, which enhances safety in POP production (Yao Jiny, 2013).
Stereoselective Alkylhydrazination of Alkynes
AIBME is involved in the Cu-catalyzed stereoselective alkylhydrazination of alkynes, providing access to tri-substituted (E)-alkenyl-hydrazines. This process is noted for its good regio- and stereoselectivity under mild conditions, demonstrating the functional group tolerance of AIBME in chemical reactions (Lei et al., 2019).
Thermal Hazard Evaluation
Studies on the thermal hazards of AIBME, especially in the context of adiabatic conditions, are crucial for assessing its safety in industrial applications. Research indicates that AIBME decomposes at low temperatures with significant heat release, necessitating careful handling during production, storage, and transportation (Liu et al., 2019).
Safety And Hazards
Dimethyl 2,2’-azobis(2-methylpropionate) is classified as a self-reactive substance and poses hazards due to its acute toxicity when swallowed or inhaled . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .
将来の方向性
Dimethyl 2,2’-azobis(2-methylpropionate) is expected to find applications in semiconductors and LCDs due to the high transparency of the polymers it helps to produce . It is also being explored for use in photothermal therapy .
Relevant Papers The solubility of Dimethyl 2,2’-azobis(2-methylpropionate) in 15 pure solvents has been studied . Another paper discusses the effects of incompatible substances on the thermal stability of Dimethyl 2,2’-azobis(2-methylpropionate) in the application process .
特性
IUPAC Name |
methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMHJBXHRFJKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031497 | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl 2,2'-azobis(2-methylpropionate) | |
CAS RN |
2589-57-3 | |
| Record name | 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 2,2'-AZOBIS(2-METHYLPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X6P053W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)
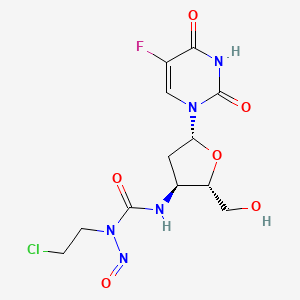
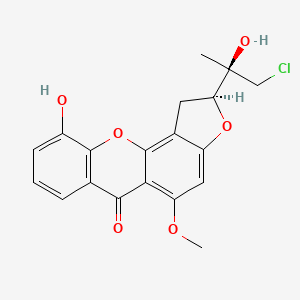
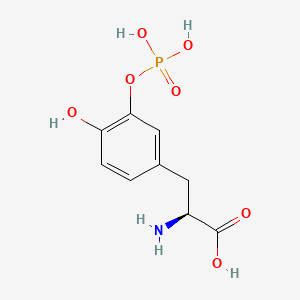
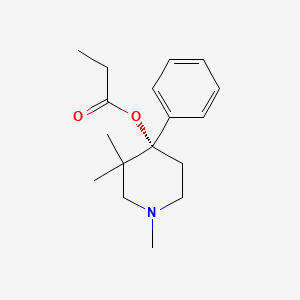

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
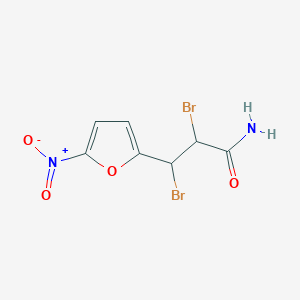
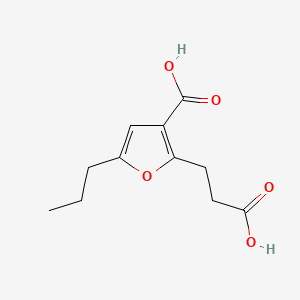

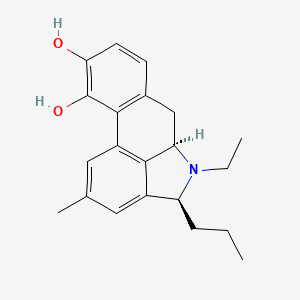
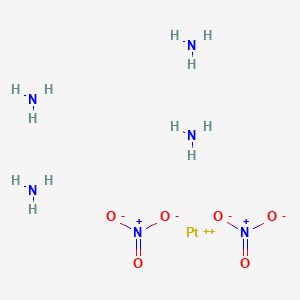
![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)